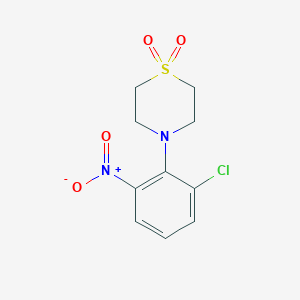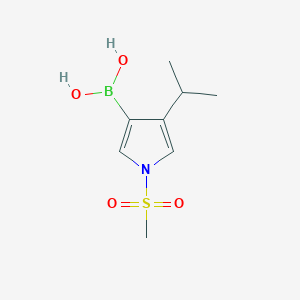![molecular formula C29H41BrN4O4S B13703162 (2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32903660 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD32903660 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD32903660 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which occur under ambient conditions without the need for traditional chemical catalysts or oxidants . Common reagents used in these reactions include water microdroplets, which significantly accelerate the rate of organic reactions. The major products formed from these reactions include quaternary ammonium cations, which are significant for drug development.
Scientific Research Applications
MFCD32903660 has a wide range of scientific research applications. In chemistry, it is used for studying the reactivity and transformation of organic compounds. In biology, it plays a role in understanding the molecular mechanisms of various biological processes. In medicine, it is explored for its potential therapeutic effects, particularly in drug development. Industrially, it is utilized in the production of various chemical products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of MFCD32903660 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in chemical reactions that alter the structure and function of target molecules. These interactions are crucial for its applications in drug development and other scientific research areas.
Comparison with Similar Compounds
MFCD32903660 can be compared with other similar compounds based on its chemical structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD32903660 is unique due to its specific preparation method and the stability of its crystal form, which enhances its solubility and industrial applicability .
Conclusion
MFCD32903660 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.
Properties
Molecular Formula |
C29H41BrN4O4S |
|---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
1-[2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36) |
InChI Key |
VFMSEFDQJTUBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)



![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)







